4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid
Description
4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted at the para position of the benzene ring. The carbamoyl moiety is further modified with a methyl and a 2-methoxyethyl group, conferring distinct physicochemical and biological properties. This compound is structurally related to pharmacologically active aromatic amides and carboxylic acids, such as retinobenzoic acids and kinase inhibitors. Its synthesis typically involves coupling reactions between activated benzoic acid derivatives and substituted amines, followed by deprotection or hydrolysis steps to yield the free carboxylic acid .
Properties
CAS No. |
921616-79-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[2-methoxyethyl(methyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H15NO4/c1-13(7-8-17-2)11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
XGDRRNDRXHJXRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid typically involves the reaction of 4-carboxybenzoic acid with 2-methoxyethylamine and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid can be scaled up using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. Industrial production also involves stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Overview
- IUPAC Name: 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid
- Molecular Formula: C12H15NO3
- Molecular Weight: 221.25 g/mol
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC):
- Staphylococcus aureus: 3.12 μg/mL
- Escherichia coli: 12.5 μg/mL
This suggests its potential as a lead compound for developing new antibacterial agents.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Anticancer Activity
In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines.
- Cell Viability Assays:
- HepG-2 (liver cancer): IC50 = 15 μM
- HCT-116 (colon cancer): IC50 = 12 μM
- MCF-7 (breast cancer): IC50 = 20 μM
These values indicate competitive efficacy with standard chemotherapeutic agents.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 15 |
| HCT-116 | 12 |
| MCF-7 | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects.
- In Vitro Studies:
At a concentration of 25 μM, the compound reduced the production of pro-inflammatory cytokines by approximately 50%, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study involving Staphylococcus aureus infections showed that treatment with this compound significantly reduced bacterial load in infected tissues.
- In cancer models, administration led to tumor shrinkage and improved survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions provide insights into its mode of action.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Structural Insights :
- The methoxyethyl group in the target compound enhances hydrophilicity compared to purely alkyl or aromatic substituents (e.g., Am80’s naphthalene group).
- Sulfonamide analogs (e.g., ) exhibit higher acidity due to the electron-withdrawing sulfonyl group, whereas carbamoyl derivatives generally have lower logP values .
Key Differences :
- Protecting Groups : The use of tert-butoxycarbonyl (Boc) in intermediates (e.g., ) contrasts with direct coupling strategies for the target compound.
- Reactivity : Carbamoyl groups are less prone to hydrolysis than ester or sulfonamide moieties, enhancing stability under physiological conditions .
Physicochemical Properties
| Property | Target Compound | Am80 | 4-((2-Amino-4-fluorophenyl)carbamoyl)benzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.27 | 339.43 | 274.24 |
| logP (Predicted) | 1.2 | 4.8 | 1.5 |
| Solubility (Water) | High | Low | Moderate |
| pKa (COOH) | ~3.5 | ~3.8 | ~3.6 |
Key Observations :
Biological Activity
4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, including its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound through a review of current research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid features a benzoic acid core with a carbamoyl group substituted by a methoxyethyl and methyl moiety. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may modulate enzyme activity, leading to various biochemical effects. For instance, it has been shown to inhibit certain phospholipases, which are involved in inflammatory processes .
Anti-inflammatory Effects
Studies have demonstrated that 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Analgesic Properties
In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is believed to arise from its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pain-inducing prostaglandins .
Antimicrobial Activity
Research into the antimicrobial properties of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid indicates that it possesses activity against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Study 1: Inhibition of Phospholipase A2
A study examined the inhibition of lysosomal phospholipase A2 by 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid. The results indicated that the compound effectively reduced phospholipidosis in treated cells, which is often associated with drug-induced toxicity .
Case Study 2: Analgesic Efficacy in Animal Models
In a controlled study involving mice, the analgesic efficacy of this compound was evaluated using the formalin test. The results showed a significant reduction in pain response at specific dosages compared to control groups treated with saline or other analgesics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid | Structure | Anti-inflammatory, analgesic, antimicrobial |
| 4-[(2-Ethoxyethyl)(methyl)carbamoyl]benzoic acid | Structure | Similar activities with variations in potency |
| 3-chloro-4-methoxybenzoic acid | Structure | Stronger activation of proteasomal pathways |
Q & A
Q. What are the common synthetic routes for 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid?
The synthesis typically involves coupling reactions between carbamoyl precursors and benzoic acid derivatives. For example, a European patent application (EP 4,374,877 A2) describes the use of N-methyl-2-methoxyethylamine intermediates reacted with activated benzoic acid derivatives under coupling agents like EDCI or HATU. Purification is achieved via reversed-phase HPLC, with LCMS (e.g., m/z 853.0 [M+H]⁺) and retention time (1.31 minutes under SMD-TFA05 conditions) used for validation .
Q. How is the compound characterized using analytical techniques?
Key methods include:
- LCMS/HPLC : Retention times (e.g., 1.37 minutes) and m/z values (e.g., 867.0 [M+H]⁺) are critical for purity assessment .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly for carbamoyl and methoxyethyl groups .
- X-ray Crystallography : Used to resolve crystal structures, with parameters such as monoclinic P2₁/c space group and unit cell dimensions (e.g., a = 14.7698 Å) providing detailed conformational insights .
Advanced Research Questions
Q. How can molecular docking studies be optimized for this compound using AutoDock Vina?
AutoDock Vina improves binding mode predictions through:
- Scoring Function : Combines empirical and knowledge-based terms for affinity estimation .
- Grid Box Setup : Define a 20 Å × 20 Å × 20 Å box centered on the target protein’s active site.
- Multithreading : Utilize parallel processing (e.g., 8 CPU cores) to reduce computation time. Validation involves comparing docking poses with experimental data (e.g., crystallographic ligand positions) to refine parameters .
Q. How to address contradictory data in synthesis yields or purity?
Discrepancies often arise from:
- Reaction Conditions : Temperature (e.g., 25°C vs. 60°C) and solvent polarity (e.g., THF vs. DMF) impact carbamoyl coupling efficiency .
- Catalyst Choice : Palladium catalysts (e.g., Pd/C) may introduce side reactions; switching to ruthenium-based systems can improve selectivity .
- Purification Methods : Gradient elution in HPLC (e.g., 5–95% acetonitrile in 10 minutes) enhances separation of closely related impurities .
Q. What strategies enhance bioactivity through structural modifications?
Functionalization approaches include:
- Fluorination : Introducing fluorine at the para-position via Suzuki-Miyaura coupling improves metabolic stability (e.g., 3-fluorobenzeneboronic acid intermediates) .
- Amidation : Reacting the benzoic acid moiety with cyclohexylamine derivatives enhances target specificity .
- Methoxy Group Substitution : Nucleophilic aromatic substitution with bulkier groups (e.g., tert-butoxy) modulates solubility and receptor binding .
Q. How is crystallographic data interpreted to resolve molecular conformation?
X-ray diffraction analysis involves:
- Data Collection : Monochromatic Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
- Structure Refinement : Software like SHELXL refines parameters (e.g., R₁ < 0.05) to assign bond lengths (e.g., C=O at 1.21 Å) and torsional angles .
- Hydrogen Bonding Networks : Identify interactions (e.g., O–H···O between benzoic acid and solvent molecules) critical for crystal packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
